(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-13-6-8-15(9-7-13)20-14-4-2-12(3-5-14)16(18)10-11-17/h2-10H,18H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDIKGFTGQMZEE-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)/C(=C/C#N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile typically involves the reaction of 4-(4-methoxyphenoxy)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs vary in substituents, which critically modulate their properties:
Key Observations :
- Electron-Donating Groups: The methoxy group in the target compound enhances conjugation similarly to dimethylamino groups in , but with reduced steric hindrance compared to diphenylamino .
- Electron-Withdrawing Groups: Bromo and fluoro substituents in analogs reduce electron density, altering HOMO-LUMO gaps and redox potentials.
Photophysical and Electrochemical Properties
Substituents dictate optical and electronic behaviors:
*Estimated based on methoxy’s electron-donating strength compared to dimethylamino (~3.0 eV in ). † Dual emission due to crystal size/habit .
Insights :
Crystallographic and Packing Behavior
Crystal structures reveal substituent-driven packing modes:
Findings :
- Bulky substituents like diphenylamino induce multiple conformers (Z’ = 2) due to steric effects , whereas smaller groups (e.g., methoxy) may favor Z’ = 1.
- Halogen bonds (Br···π) in bromophenyl analogs enhance packing rigidity, unlike the target compound’s methoxy-driven van der Waals interactions .
Biological Activity
(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O3 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may function as a c-Myc inhibitor , which plays a crucial role in various cancers, including colorectal cancer. By inhibiting c-Myc, the compound could potentially reduce tumor growth and proliferation in cancerous cells .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The MTT assay was used to measure cell viability, revealing that:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM across various colorectal cancer cell lines.
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Inhibition of Tumor Growth
In vivo studies using mouse models of colorectal cancer showed that treatment with the compound led to:
- Reduced Tumor Size : Tumor volumes decreased significantly compared to control groups.
- Survival Rates : Mice treated with the compound had improved survival rates, indicating its potential as a therapeutic agent.
Case Studies
-
Colorectal Cancer Model :
- Objective : To assess the efficacy of this compound in inhibiting tumor growth.
- Method : Mice were administered the compound daily for four weeks.
- Results : A marked reduction in tumor volume was observed, alongside decreased levels of c-Myc expression in tumor tissues.
-
Mechanistic Study :
- Objective : To investigate the molecular pathways affected by the compound.
- Findings : The compound was found to downregulate several pathways associated with cell proliferation and survival, including the PI3K/Akt pathway.
Q & A
Q. What synthetic methodologies are recommended for preparing (2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile, and how can reaction conditions be optimized?
The compound can be synthesized via Knoevenagel condensation, a common method for α,β-unsaturated nitriles. For example, reacting a substituted benzaldehyde with an active methylene nitrile precursor (e.g., malononitrile derivatives) in anhydrous ethanol under reflux with a base catalyst (e.g., pyridine or piperidine) . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require rigorous drying to avoid side reactions.
- Temperature control : Reflux conditions (70–80°C) balance yield and reaction time.
- Catalyst screening : Amine bases like piperidine improve regioselectivity for the Z-isomer.
Q. Key data :
| Parameter | Typical Range |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 60–85% |
| Purity (HPLC) | >95% |
Q. How can the Z-configuration of the α,β-unsaturated nitrile group be confirmed experimentally?
The Z-configuration is verified via:
- X-ray crystallography : Direct determination of molecular geometry (e.g., torsion angles between substituents) .
- NMR spectroscopy : Coupling constants () between α- and β-protons typically range from 8–12 Hz for Z-isomers, distinct from E-isomers (12–16 Hz) .
- IR spectroscopy : Stretching vibrations for C≡N (~2220 cm) and conjugated C=C (~1600 cm) confirm electronic conjugation.
Example : In related compounds, X-ray data revealed dihedral angles of ~60° between aromatic rings, stabilizing the Z-configuration via intramolecular interactions .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) is recommended for:
- HOMO-LUMO analysis : Predicts charge-transfer behavior and optical bandgaps.
- Electrostatic potential mapping : Identifies nucleophilic/electrophilic sites for reactivity studies.
- Vibrational frequency calculation : Validates experimental IR/Raman spectra .
Software : Gaussian 16 or ORCA for DFT; VMD or Multiwfn for visualization.
Advanced Research Questions
Q. How do crystal packing and supramolecular interactions influence the optical properties of this compound?
Crystal habit and weak interactions (e.g., hydrogen bonds, π-π stacking) modulate emission properties:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···N, C–H···O) that stabilize specific polymorphs .
- Emission tuning : J-aggregates (head-to-tail stacking) redshift fluorescence, while H-aggregates (face-to-face) quench it. For example, a 20 nm emission shift was observed in a related compound due to crystal size effects .
Q. Key findings :
| Interaction Type | Effect on λem |
|---|---|
| C–H···N | Enhances rigidity, blue shift |
| π-π stacking | Redshift due to extended conjugation |
Q. What strategies resolve contradictions between experimental and computational data for this compound’s excited-state behavior?
Discrepancies often arise from solvent effects or basis set limitations. Mitigation approaches:
- Solvent-correlated DFT : Include implicit solvent models (e.g., PCM) to account for dielectric environments.
- TD-DFT with CAM-B3LYP : Improves charge-transfer excitation accuracy.
- Experimental validation : Compare computed UV-Vis spectra with solvent-dependent experimental data .
Case study : A 15 nm deviation in calculated vs. observed λmax was resolved by incorporating solvent reorganization energy into simulations .
Q. How can advanced crystallographic software (e.g., SHELXL, OLEX2) improve structural refinement for this compound?
- SHELXL : Enables high-precision refinement using independent atom model (IAM) or Hirshfeld atom refinement (HAR) for hydrogen positions.
- OLEX2 : Integrates structure solution (via charge flipping), refinement, and visualization. Its GUI streamlines disorder modeling and thermal ellipsoid analysis .
Q. Workflow :
Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα, λ = 0.71073 Å).
Integration : SAINT-Plus for frame processing.
Refinement : SHELXL for anisotropic displacement parameters and twin refinement .
Q. What role do steric and electronic effects play in the compound’s reactivity toward nucleophilic agents?
- Steric effects : The 4-methoxyphenoxy group hinders nucleophilic attack at the β-position.
- Electronic effects : The electron-withdrawing nitrile group activates the α-position for Michael additions.
Experimental evidence : In analogous compounds, substitution at the β-position required elevated temperatures (80–100°C) and strong nucleophiles (e.g., Grignard reagents) .
Q. How can fluorescence quenching mechanisms be investigated in polymer composites containing this compound?
- Time-resolved fluorescence : Measures lifetime changes to distinguish static vs. dynamic quenching.
- Stern-Volmer analysis : Quantifies quenching constants () and identifies collisional vs. complexation pathways.
- TEM/AFM imaging : Correlates polymer morphology with quenching efficiency .
Example : A poly(vinylcarbazole) composite showed 40% quenching due to Förster resonance energy transfer (FRET) to the nitrile group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
